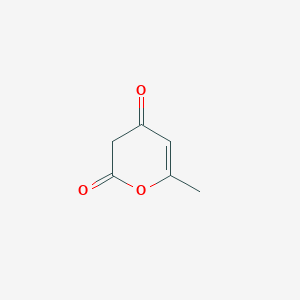
sulfanylidenezinc
Overview
Description
sulfanylidenezinc, also known as zinc sulfide, is an inorganic compound with the chemical formula ZnS. It is a white pigment that is widely used in various industrial applications. This compound is known for its high refractive index, chemical stability, and luminescent properties. It is commonly found in nature as the mineral sphalerite and can be synthesized for industrial use.
Mechanism of Action
Target of Action
Sachtolith, a white pigment based on synthetic zinc sulfide , is primarily targeted towards applications in abrasion-sensitive coatings, inks, plastic, paper formulations, and glass-fiber-reinforced plastics . It is chemically resistant on the pH range between 4 and 12 .
Mode of Action
Sachtolith interacts with its targets by providing a high brightness and neutral hue . It has a low abrasiveness due to its zinc sulfide base, which helps reduce cylinder and doctor blade wear . It also has a low binder demand, allowing formulators to adjust the viscosity of the coating .
Biochemical Pathways
It is known that sachtolith has a relatively high thermal conductivity when used in polyolefins, which can help protect polymers against thermal degradation .
Pharmacokinetics
It is known that sachtolith has a specific gravity of approximately 40 g/cm3 and a specific surface area of approximately 8 m2/g .
Result of Action
The molecular and cellular effects of Sachtolith’s action include the retention of mechanical properties in glass-fiber-reinforced plastics and very good compatibility with optical brighteners . UV cured systems can benefit from complete through-cure, good adhesion, reduced energy uptake, and less photo initiator .
Action Environment
The action, efficacy, and stability of Sachtolith can be influenced by environmental factors such as temperature, air humidity, and pH levels . It is chemically resistant on the pH range between 4 and 12 , and for best results, it is recommended to store Sachtolith in dry and closed rooms at normal temperature and air humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
sulfanylidenezinc can be synthesized through a double decomposition method. In this process, a zinc sulfate solution is added to a reactor, and ammonium sulfide is slowly introduced under stirring. This reaction produces zinc sulfide and ammonium sulfate. The resulting mixture is filtered to remove ammonium sulfate, and the zinc sulfide is concentrated by evaporation, cooled, crystallized, and separated by centrifugation .
Industrial Production Methods
Industrial production of sachtolith involves similar methods, with additional purification steps to remove impurities and enhance the quality of the final product. The synthesized zinc sulfide is often subjected to further processing to achieve the desired particle size and purity for specific applications.
Chemical Reactions Analysis
Types of Reactions
sulfanylidenezinc undergoes various chemical reactions, including:
Oxidation: Zinc sulfide can be oxidized to zinc sulfate in the presence of oxygen.
Reduction: It can be reduced to elemental zinc and sulfur under specific conditions.
Substitution: Zinc sulfide can react with acids to form hydrogen sulfide and corresponding zinc salts.
Common Reagents and Conditions
Oxidation: Requires oxygen or other oxidizing agents.
Reduction: Typically involves reducing agents such as hydrogen or carbon.
Substitution: Involves acids like hydrochloric acid or sulfuric acid.
Major Products Formed
Oxidation: Zinc sulfate.
Reduction: Elemental zinc and sulfur.
Substitution: Hydrogen sulfide and zinc salts.
Scientific Research Applications
sulfanylidenezinc has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a photocatalyst for hydrogen production from water.
Biology: Employed in bioimaging and biosensing due to its luminescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Widely used as a pigment in coatings, plastics, and inks. .
Comparison with Similar Compounds
Similar Compounds
Zinc oxide: Another zinc-based compound with similar applications but different chemical properties.
Zinc selenide: Used in optical applications but has different luminescent properties.
Cadmium sulfide: Similar in structure but more toxic and less commonly used.
Uniqueness of sulfanylidenezinc
This compound is unique due to its high refractive index, chemical stability, and non-toxic nature compared to other similar compounds. Its ability to act as a photocatalyst and its luminescent properties make it highly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
sulfanylidenezinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S.Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPCGCOKHWGKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Zn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318257 | |
| Record name | Zinc blende | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-brown to black mineral; [Merck Index] Reddish-brown odorless powder; Negligible solubility in water; [Olin Brass MSDS] | |
| Record name | Sphalerite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21745 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12169-28-7, 1314-98-3, 12138-06-6 | |
| Record name | Zinc blende | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12169-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wurtzite (ZnS) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012138066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sphalerite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012169287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc blende | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(benzyloxy)carbonyl]glycylphenylalanine](/img/structure/B7770139.png)










![2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetic acid](/img/structure/B7770242.png)

